molecular formula C9H8BrN B3033037 2-(2-(Bromomethyl)phenyl)acetonitrile CAS No. 73217-11-5

2-(2-(Bromomethyl)phenyl)acetonitrile

Cat. No.: B3033037
CAS No.: 73217-11-5
M. Wt: 210.07 g/mol
InChI Key: KBAPOYSPGUUBJQ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a brominated derivative of phenylacetonitrile and is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both a bromomethyl group and a nitrile group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(Bromomethyl)phenyl)acetonitrile can be synthesized through the bromination of phenylacetonitrile. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or 1,2-dichlorobenzene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of safer and more environmentally friendly solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)phenyl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetonitriles.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2-(2-(Aminomethyl)phenyl)acetonitrile.

Scientific Research Applications

2-(2-(Bromomethyl)phenyl)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)phenyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The nitrile group can participate in reduction and hydrolysis reactions, leading to the formation of amines and carboxylic acids. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetonitrile
  • 2-(Bromomethyl)benzonitrile
  • 2-(Chloromethyl)phenylacetonitrile

Uniqueness

2-(2-(Bromomethyl)phenyl)acetonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which provides a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering more reactivity options compared to similar compounds with only one reactive group .

Properties

IUPAC Name

2-[2-(bromomethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAPOYSPGUUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447680
Record name Benzeneacetonitrile, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-11-5
Record name Benzeneacetonitrile, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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